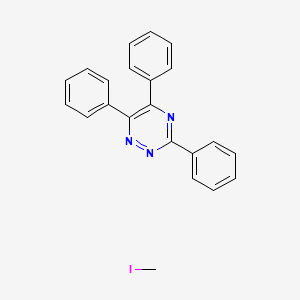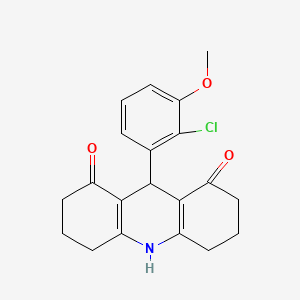
9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione is a chemical compound with the molecular formula C20H20ClNO3 and a molecular weight of 357.84 g/mol . This compound is part of the acridine family, which is known for its diverse applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione typically involves the reaction of 2-chloro-3-methoxybenzaldehyde with cyclohexanone and ammonium acetate under reflux conditions. The reaction proceeds through a multi-step process, including condensation, cyclization, and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the chloro and methoxy groups enhances its biological activity .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities. The acridine scaffold is known for its ability to intercalate with DNA, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its stable chemical structure and vibrant color properties .
Mécanisme D'action
The mechanism of action of 9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate with DNA, disrupting its normal function and leading to cell death. This property is particularly useful in the development of anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-(3-Chloro-4-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(2-Hydroxy-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 9-(2,3-Dimethoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
Uniqueness
The uniqueness of 9-(2-Chloro-3-methoxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methoxy groups enhances its reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
853328-46-8 |
|---|---|
Formule moléculaire |
C20H20ClNO3 |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
9-(2-chloro-3-methoxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C20H20ClNO3/c1-25-16-10-2-5-11(20(16)21)17-18-12(6-3-8-14(18)23)22-13-7-4-9-15(24)19(13)17/h2,5,10,17,22H,3-4,6-9H2,1H3 |
Clé InChI |
OAGRNAAZLHKKAV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1Cl)C2C3=C(CCCC3=O)NC4=C2C(=O)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


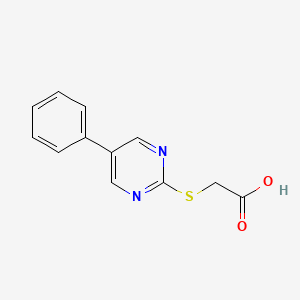
![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)

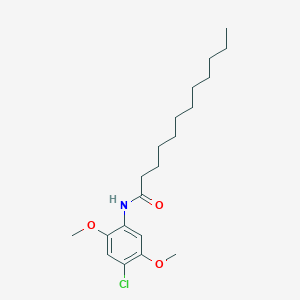
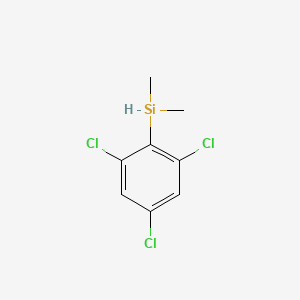
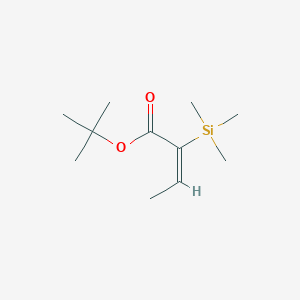

![(1Z,7Z,13Z,15E)-15-methoxy-14-azatetracyclo[14.4.0.02,7.08,13]icosa-1,3,5,7,9,11,13,15,17,19-decaene](/img/structure/B11952775.png)

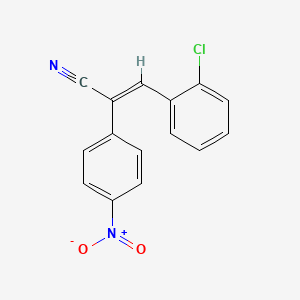
![methyl N-[(benzyloxy)carbonyl]glycylglycylleucinate](/img/structure/B11952795.png)


